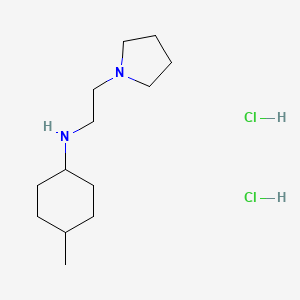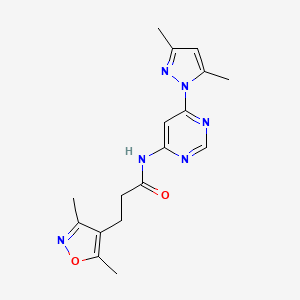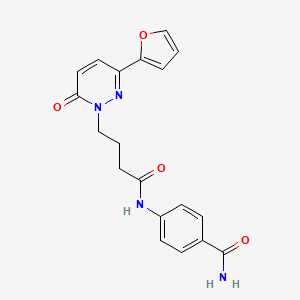
N,N-dimethyl-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N,N-dimethyl-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide" is a chemical entity that appears to be related to a class of compounds known for their diverse biological activities and potential applications in medicinal chemistry. While the specific compound is not directly mentioned in the provided papers, similar structures such as 1,4-benzoxazinones and their derivatives are frequently studied for their biological properties and synthetic methodologies .
Synthesis Analysis
The synthesis of related compounds often involves the formation of the 1,4-benzoxazinone core, which can be achieved through various synthetic routes. For instance, novel 3-(2-oxo-2H-benzo[b][1,4]oxazin-3-yl)propanoates were synthesized from 2-aminophenols and dimethyl-2-oxoglutarate under mild conditions . Similarly, the synthesis of antipyrine derivatives, which share structural similarities with the target compound, was reported using good yields and characterized spectroscopically . These methods could potentially be adapted for the synthesis of "N,N-dimethyl-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide".
Molecular Structure Analysis
The molecular structure of compounds closely related to the target molecule has been characterized using various techniques such as X-ray crystallography, Hirshfeld surface analysis, and DFT calculations . These studies provide insights into the intermolecular interactions, such as hydrogen bonding and π-interactions, which are crucial for the stability and reactivity of the molecules.
Chemical Reactions Analysis
The reactivity of similar compounds has been explored in various contexts. For example, the reaction of N-benzoyloxy-N-methyl-4-aminoazobenzene with deoxyguanosine or DNA in vitro has been studied, yielding multiple products and providing insights into the potential DNA-binding properties of these compounds . This suggests that "N,N-dimethyl-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide" may also undergo interesting chemical reactions, particularly with biological macromolecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally related compounds have been investigated, revealing information about their solubility, molar conductance, and magnetic susceptibility . These properties are essential for understanding the behavior of the compounds in different environments and for their potential applications in biological systems.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Novel 3-(2-oxo-2H-benzo[b][1,4]oxazin-3-yl)propanoates were synthesized from 2-aminophenols and dimethyl-2-oxoglutarate. Biological assays revealed activity against Candida albicans and moderate activity against certain bacterial strains, demonstrating the potential of these compounds in antimicrobial applications Hachama et al., 2013.
Novel Synthesis Techniques
A new synthesis method for 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives showcases the versatility of these compounds in chemical synthesis, highlighting their potential in creating diverse molecular structures Gabriele et al., 2006.
Stability Analysis
The stability of the oxazine ring in various benzoxazine and pyridooxazine derivatives was analyzed using proton nuclear magnetic resonance spectroscopy. This study provides insights into the stability and decomposition of these compounds, essential for their application in pharmaceutical and material sciences Moloney et al., 1992.
Herbicidal Applications
N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a related compound, was identified as herbicidally active, suggesting the agricultural utility of these compounds in managing weed growth in various crops Viste et al., 1970.
Corrosion Inhibition
Benzothiazole derivatives have shown effectiveness as corrosion inhibitors for steel in acidic solutions, indicating the potential of N,N-dimethyl-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide derivatives in protecting metals from corrosion Hu et al., 2016.
Antitumor Activity
Novel 3-benzyl-substituted-4(3H)-quinazolinones, structurally related to N,N-dimethyl-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide, have shown broad-spectrum antitumor activity, providing a promising avenue for cancer therapy research Al-Suwaidan et al., 2016.
Wirkmechanismus
Understanding the mechanism of action is crucial for assessing its potential as a therapeutic agent. If this compound targets specific proteins or enzymes, it could play a role in disease modulation. Researchers explore its interactions with biological macromolecules, such as receptors or enzymes, to unravel its mode of action .
Safety and Hazards
Eigenschaften
IUPAC Name |
N,N-dimethyl-3-(3-oxo-1,4-benzoxazin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-14(2)12(16)7-8-15-10-5-3-4-6-11(10)18-9-13(15)17/h3-6H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYQGLMBGGDDCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCN1C(=O)COC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2563564.png)


![2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]ethanamine](/img/structure/B2563570.png)
![5H,6H,7H,8H-Imidazo[1,2-A]pyridin-5-ylmethanol](/img/structure/B2563571.png)

![5-((4-(thiophen-3-yl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2563573.png)

![ethyl 2-[2-(4-chlorophenoxy)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2563575.png)

![N-(3,5-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]acetamide](/img/structure/B2563578.png)
![4-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]butanoic acid](/img/structure/B2563581.png)
